molecular formula C7H15N3O B2682188 4-[2-(Methylamino)ethyl]piperazin-2-one CAS No. 1247941-29-2

4-[2-(Methylamino)ethyl]piperazin-2-one

Cat. No.: B2682188
CAS No.: 1247941-29-2
M. Wt: 157.217
InChI Key: HWTLGEYCXIVJLV-UHFFFAOYSA-N
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Description

4-[2-(Methylamino)ethyl]piperazin-2-one is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol It is characterized by the presence of a piperazinone ring substituted with a methylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Methylamino)ethyl]piperazin-2-one typically involves the reaction of piperazine with methylamine under controlled conditions. One common method includes the following steps:

    Starting Materials: Piperazine and methylamine.

    Reaction Conditions: The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C.

    Procedure: Piperazine is dissolved in the solvent, and methylamine is added dropwise with continuous stirring. The reaction mixture is then heated to the desired temperature and maintained for several hours.

    Isolation: The product is isolated by evaporating the solvent and purifying the residue through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Methylamino)ethyl]piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, thiols, or amines; reactions are performed in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: Substituted piperazinones with different functional groups.

Scientific Research Applications

4-[2-(Methylamino)ethyl]piperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-(Methylamino)ethyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)piperazin-2-one: Similar structure but with an aminoethyl group instead of a methylaminoethyl group.

    4-(2-Hydroxyethyl)piperazin-2-one: Contains a hydroxyethyl group, leading to different chemical properties and reactivity.

    4-(2-Chloroethyl)piperazin-2-one: Substituted with a chloroethyl group, which can undergo different substitution reactions.

Uniqueness

4-[2-(Methylamino)ethyl]piperazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications, where its specific interactions and reactions are leveraged.

Properties

IUPAC Name

4-[2-(methylamino)ethyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c1-8-2-4-10-5-3-9-7(11)6-10/h8H,2-6H2,1H3,(H,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWTLGEYCXIVJLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN1CCNC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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